N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide
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Overview
Description
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide is an organic compound with the molecular formula C9H13N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide typically involves the reaction of 2-amino-4-methylpyridine with acetamidomethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: A closely related compound with similar chemical properties.
2-Amino-3-methylpyridine: Another derivative of pyridine with comparable reactivity.
2-Amino-5-methylpyridine: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamidomethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C9H13N3O/c1-6-3-9(10)12-5-8(6)4-11-7(2)13/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,13) |
InChI Key |
LOYYJPMIEKYEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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